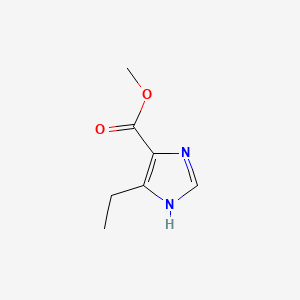

methyl 4-ethyl-1H-imidazole-5-carboxylate

Description

Methyl 4-ethyl-1H-imidazole-5-carboxylate (CAS: 2649053-78-9) is an imidazole derivative with a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . Its structure features a methyl ester group at position 5, an ethyl substituent at position 4, and a hydroxyl group at position 1 of the imidazole ring (SMILES: COC(=O)c1c(CC)nc(n1O)C) .

Imidazole derivatives are widely studied for their pharmacological and synthetic utility, particularly as intermediates in drug development . The ester group in this compound enhances its reactivity, making it amenable to further functionalization .

Properties

IUPAC Name |

methyl 5-ethyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWRKLREBFVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665089 | |

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197574-43-9 | |

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-methyl-5-imidazolecarboxylate with ethylating agents under acidic or basic conditions to introduce the ethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-ethyl-1H-imidazole-5-carboxylate has the molecular formula and features an imidazole ring, which is integral to many biologically active compounds. Its high solubility in organic solvents such as chloroform and methanol suggests favorable bioavailability for biological applications.

Scientific Research Applications

1. Chemistry:

- Building Block : this compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structural properties allow for the creation of various derivatives that can exhibit different chemical behaviors.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals, particularly cobalt ions (Co(II)). This interaction is significant for studying electron transport processes.

2. Biology:

- Enzyme Inhibition : The imidazole ring is a key motif in many enzyme inhibitors. This compound can be utilized to study its effects on enzyme activity, particularly those involved in metabolic pathways.

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit moderate antiviral activity against HIV, with inhibition rates ranging from 33% to 89% against HIV integrase interactions. This suggests potential therapeutic applications in antiviral drug development.

3. Industry:

- Specialty Chemicals Production : The compound is used as an intermediate in the production of specialty chemicals, contributing to various industrial processes.

Case Study 1: Photosynthesis Inhibition

In a controlled laboratory study, this compound was applied to plant models to evaluate its impact on photosynthetic efficiency. The results demonstrated a significant reduction in chlorophyll fluorescence and ATP synthesis rates compared to control groups, confirming its role as an effective inhibitor of photosynthesis through Co(II) coordination.

Case Study 2: Antiviral Efficacy

A series of experiments assessed the antiviral properties of this compound derivatives on HIV-infected cell lines. Compounds exhibiting over 50% inhibition were classified as active, with specific derivatives showing enhanced inhibitory effects due to structural modifications. This highlights the importance of structure-activity relationships in optimizing antiviral potency.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, inhibiting enzymes or interfering with biological pathways. For example, it can form coordination compounds with cobalt ions, inhibiting photosynthetic electron flow and ATP synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 4-ethyl-1H-imidazole-5-carboxylate with structurally related imidazole derivatives:

Key Observations:

Substituent Effects on Melting Points :

- The presence of bulky aromatic groups (e.g., in compound 3l ) reduces melting points compared to the simpler methyl 4-ethyl derivative, likely due to disrupted crystal packing .

- The hydroxyl group in this compound enhances intermolecular hydrogen bonding, contributing to its high melting point (206°C) .

Functional Group Reactivity: Amino-substituted derivatives (e.g., ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate) are more nucleophilic, enabling participation in coupling reactions for drug synthesis . Ester groups in all compounds allow hydrolysis to carboxylic acids, a key step in prodrug activation .

Biological Activity

Methyl 4-ethyl-1H-imidazole-5-carboxylate (MEIC) is a compound of considerable interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an imidazole ring, a key structural motif in many biologically active compounds. Its molecular formula is , and it exhibits high solubility in organic solvents such as chloroform and methanol, suggesting good bioavailability for biological applications.

Target of Action : MEIC primarily targets the photosynthetic electron flow and ATP synthesis , particularly through interactions with cobalt ions (Co(II)). This interaction leads to the formation of coordination compounds that inhibit these vital processes in plants .

Mode of Action : The compound's inhibition of photosynthetic pathways results from its ability to coordinate with Co(II), disrupting electron transport chains essential for ATP production. This mechanism highlights its potential as an herbicide or a tool for studying photosynthesis.

Pharmacokinetics

MEIC has been noted for its favorable pharmacokinetic properties:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- Cytochrome P450 Inhibition : None reported for major isoforms (CYP1A2, CYP2C19, CYP3A4, etc.) .

These properties indicate that MEIC could be effectively absorbed and utilized in biological systems without significant metabolic interference.

Antiviral Activity

Recent studies have investigated the antiviral potential of MEIC derivatives against HIV. For instance, compounds structurally related to MEIC exhibited moderate antiviral activity with percentage inhibitions ranging from 33% to 89% against HIV integrase interactions. Specific derivatives showed promising results in disrupting the LEDGF/p75-IN interaction, crucial for viral replication .

Case Study 1: Photosynthesis Inhibition

In a controlled study, MEIC was applied to plant models to assess its impact on photosynthetic efficiency. The results indicated a significant reduction in chlorophyll fluorescence and ATP synthesis rates compared to control groups. This study supports the hypothesis that MEIC acts as an effective inhibitor of photosynthesis through Co(II) coordination .

Case Study 2: Antiviral Efficacy

A series of experiments evaluated the antiviral effects of MEIC derivatives on HIV-infected cell lines. Compounds exhibiting more than 50% inhibition were classified as active. Notably, derivatives with methyl substituents at specific positions showed enhanced inhibitory effects, indicating structure-activity relationships critical for antiviral potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits photosynthesis; moderate antiviral activity |

| Ethyl 4-Methyl-5-Imidazolecarboxylate | Structure | Similar mechanism; less hydrophobic |

| Methyl 4-Imidazolecarboxylate | Structure | Lacks ethyl group; reduced biological activity |

| 4-Methyl-5-Imidazolecarboxaldehyde | Structure | Different reactivity; potential antibacterial properties |

Q & A

Q. What are the optimal synthetic routes for methyl 4-ethyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via condensation reactions, such as the Debus-Radziszewski method, using aldehydes, ammonium acetate, and diketones. For example, substituted imidazoles can be prepared by refluxing in ethanol or acetic acid under nitrogen . Optimization involves controlling temperature (e.g., 80–100°C), solvent polarity, and catalyst choice (e.g., iodine or Lewis acids). Purity is assessed via HPLC (>98%) and TLC monitoring .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in imidazole derivatives?

¹H and ¹³C NMR are critical for confirming substituent positions. For this compound, key signals include:

- ¹H NMR : Ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂), methyl ester (δ ~3.7–3.9 ppm), and imidazole protons (δ ~7.0–8.0 ppm).

- ¹³C NMR : Carbonyl (δ ~160–170 ppm), ester (δ ~50–55 ppm), and aromatic carbons (δ ~120–140 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities, resolved via 2D NMR (e.g., COSY, HSQC) .

Q. What methods are recommended for assessing purity and stability?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₀N₂O₂: 167.08 g/mol).

- Stability : Store at –20°C under inert gas; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

X-ray crystallography reveals hydrogen-bonding motifs (e.g., N–H⋯O interactions between imidazole NH and ester carbonyl groups). Graph set analysis (e.g., Etter’s rules) classifies motifs as R₂²(8) rings or chains, critical for predicting crystal packing and co-crystal design . SHELXL refinement ( ) is preferred for high-resolution data, while WinGX/ORTEP visualize anisotropic displacement ellipsoids .

Q. How do electronic effects of substituents influence the reactivity of imidazole derivatives in cross-coupling reactions?

Electron-withdrawing groups (e.g., esters) deactivate the imidazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution. For example, Suzuki-Miyaura coupling at the 4-position requires Pd(PPh₃)₄ catalysis and microwave-assisted heating (120°C, 1 hr). Steric effects from the ethyl group may reduce yields, requiring optimized ligand systems (e.g., XPhos) .

Q. What strategies resolve contradictions in spectral data for structurally similar imidazole analogs?

Contradictions arise from tautomerism (e.g., 1H vs. 3H-imidazole forms) or rotamers. Solutions include:

Q. How can experimental phasing techniques improve crystallographic resolution for imidazole derivatives?

For poorly diffracting crystals, use SHELXC/D/E ( ) for experimental phasing with SAD/MAD data. Heavy-atom derivatives (e.g., K₂PtCl₄ soak) enhance anomalous scattering. Resolution <1.2 Å allows full anisotropic refinement, while twinned data require SHELXL’s TWIN/BASF commands .

Methodological Considerations

Q. What are best practices for handling air-sensitive intermediates during synthesis?

Q. How to design a SAR study for imidazole-based enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.